3,3'-Diselenobispropionic acid
Overview
Description
3’,3-Diselenodipropionic acid is a synthetic organoselenium compound that has garnered significant attention due to its antioxidant properties and safety profile . This compound is a deaminated analogue of selenocystine and is known for its stability and low toxicity in vivo . It has been studied for its potential protective effects against various oxidative stress-related conditions, including radiation-induced damage and inflammatory diseases .
Preparation Methods
The synthesis of 3’,3-diselenodipropionic acid involves several steps. One common method includes the reaction of selenocystine with propionic acid under specific conditions . The process typically involves the use of carbodiimide coupling agents to facilitate the formation of the diselenide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
3’,3-Diselenodipropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’,3-diselenodipropionic acid can lead to the formation of seleninic acid derivatives .
Scientific Research Applications
3’,3-Diselenodipropionic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in the synthesis of various organic compounds . In biology and medicine, it has been studied for its radioprotective properties, particularly in protecting lung tissue from radiation damage . Additionally, it has shown potential in treating inflammatory diseases such as ulcerative colitis by modulating immune cell proliferation and cytokine production . In industry, it is used in the development of biomimetic materials for wound healing applications .
Mechanism of Action
The mechanism of action of 3’,3-diselenodipropionic acid involves its antioxidant properties. It exerts its effects by maintaining the activity of antioxidant enzymes and reducing oxidative stress . The compound interacts with molecular targets such as human serum albumin, which facilitates its transport and distribution in the body . It also inhibits apoptosis and inflammation, contributing to its protective effects against radiation-induced damage .
Comparison with Similar Compounds
3’,3-Diselenodipropionic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include selenocystine and other organoselenium compounds . 3’,3-diselenodipropionic acid stands out due to its water solubility, stability, and low toxicity . Its ability to act as a catalyst in organic synthesis and its radioprotective properties further highlight its uniqueness .
Properties
IUPAC Name |
3-(2-carboxyethyldiselanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4Se2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLEYVRLPNPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224006 | |
Record name | Propionic acid, 3,3'-diselenodi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-58-3 | |
Record name | Diselenodipropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7370-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',3-Diselenodipropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 3,3'-diselenodi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7370-58-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',3-DISELENODIPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SP2QS73W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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